(3R)-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid
Overview
Description
(3R)-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid is a chiral compound with significant interest in various scientific fields due to its unique structural and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a pyrrolidine derivative, using a chiral catalyst under hydrogen gas. The reaction conditions often include a solvent like ethanol or methanol and a temperature range of 0-50°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using optimized chiral catalysts and continuous flow reactors to enhance yield and purity. The process might also include steps for the resolution of racemic mixtures to obtain the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(3R)-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as LiAlH4 (lithium aluminium hydride).
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Esters or ethers.
Scientific Research Applications
(3R)-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in drug development, particularly in designing chiral drugs with specific biological activities.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R)-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and carboxylic acid groups can form hydrogen bonds and ionic interactions with active sites, modulating the activity of the target molecules. This compound may also participate in stereospecific binding, enhancing its efficacy and selectivity in biological systems.
Comparison with Similar Compounds
Similar Compounds
(3S)-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid: The enantiomer of the compound with similar chemical properties but different biological activities.
1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid: A racemic mixture containing both enantiomers.
2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid: Lacks the hydroxy group, resulting in different reactivity and applications.
Uniqueness
(3R)-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its chiral nature makes it valuable in asymmetric synthesis and drug development, where enantiomeric purity is crucial for activity and safety.
This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(3R)-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-8(2)5-6(7(11)12)9(3,4)10(8)13/h6,13H,5H2,1-4H3,(H,11,12)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKPVQZFNYXFCY-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(N1O)(C)C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@H](C(N1O)(C)C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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